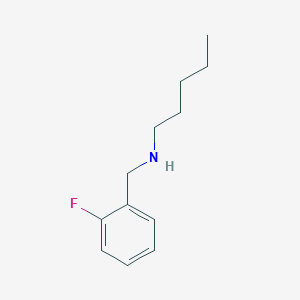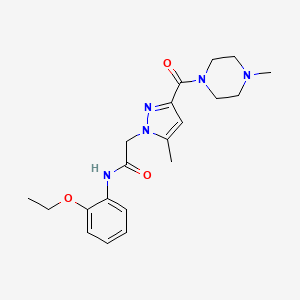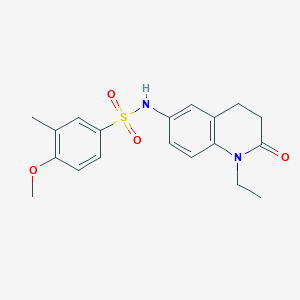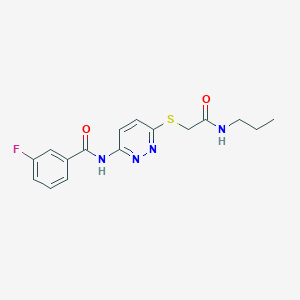
3-Isopropoxy-4-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-4-methylaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is used in various chemical reactions and is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxy-4-methylaniline hydrochloride is represented by the InChI code1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule. Physical And Chemical Properties Analysis
3-Isopropoxy-4-methylaniline hydrochloride has a molecular weight of 201.69 . It is a solid at room temperature and is typically stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Synthesis and Antibacterial Activity : The compound 3-Isopropoxy-4-methylaniline hydrochloride has been utilized in synthesizing various derivatives with potent antibacterial properties against Gram-positive bacteria. These derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have demonstrated significant inhibition of bacterial DNA polymerase IIIC and considerable antibacterial activity in culture. Some derivatives also protected mice from lethal bacterial infections, showcasing their therapeutic potential (Zhi et al., 2005).
Chemical Synthesis and Characterization
- Catalytic Applications : A derivative of 3-Isopropoxy-4-methylaniline hydrochloride, specifically 2,2‘-methylenebis(4-chloro-6-isopropyl-3-methylphenol), has been explored for its role in catalyzing the ring-opening polymerization of lactones. This demonstrates the compound's potential application in polymer chemistry and materials science (Chen et al., 2001).
Biochemical Investigations
- Metabolism and Binding Studies : Studies on similar compounds, such as 4-chloro-2-methylaniline, provide insights into the biochemical behavior of 3-Isopropoxy-4-methylaniline hydrochloride. These studies focused on understanding how these compounds bind to proteins and DNA, contributing to a deeper understanding of their interaction at a molecular level and their potential carcinogenic properties (Hill et al., 1979).
Pharmaceutical Applications
- Potential in Pharmacology : The synthesis of compounds related to 3-Isopropoxy-4-methylaniline hydrochloride, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, shows potential applications in pharmacology. These compounds exhibit promising biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects (Popov et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPEQTYCXMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)

![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)